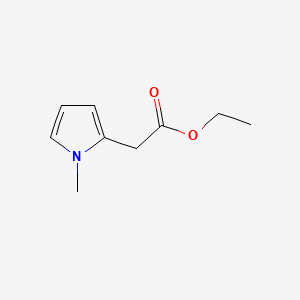Ethyl 1-methyl-1H-pyrrole-2-acetate
CAS No.: 49669-45-6
Cat. No.: VC8378508
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 49669-45-6 |
|---|---|
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 167.2 g/mol |
| IUPAC Name | ethyl 2-(1-methylpyrrol-2-yl)acetate |
| Standard InChI | InChI=1S/C9H13NO2/c1-3-12-9(11)7-8-5-4-6-10(8)2/h4-6H,3,7H2,1-2H3 |
| Standard InChI Key | OORBYQVSQSXKRG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CC=CN1C |
| Canonical SMILES | CCOC(=O)CC1=CC=CN1C |
Introduction
Chemical Identification and Structural Analysis
Nomenclature and Molecular Formula
Ethyl 1-methyl-1H-pyrrole-2-acetate is systematically named ethyl 2-(1-methylpyrrol-2-yl)acetate under IUPAC guidelines . Its molecular formula is CHNO, with a molecular weight of 181.19 g/mol . Notably, the compound is often confused with its α-oxo derivative, ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate (PubChem CID: 89094), which contains an additional ketone group at the α-position .
Structural Features
The molecule consists of a pyrrole ring substituted with:
-
A methyl group at the 1-position, which sterically hinders the nitrogen atom.
-
An ethyl acetate moiety at the 2-position, contributing to its lipophilicity.
The non-oxo variant lacks the ketone group present in its α-oxo analog, leading to distinct reactivity and solubility profiles .
Synthesis and Manufacturing
Analytical Characterization
Key spectroscopic data for the α-oxo analog (PubChem CID: 89094) provide insights into structural validation:
-
H NMR (400 MHz, CDCl): δ 1.32 (t, 3H, CHCH), 3.72 (s, 3H, N–CH), 4.28 (q, 2H, OCH), 6.25–6.90 (m, 3H, pyrrole-H) .
Physicochemical Properties
Computed Properties
Quantum mechanical calculations for the α-oxo derivative reveal:
| Property | Value | Method |
|---|---|---|
| XLogP3 | 1.1 | XLogP3 3.0 |
| Hydrogen Bond Donors | 0 | Cactvs 3.4.6.11 |
| Topological PSA | 48.3 Å | Cactvs 3.4.6.11 |
| Rotatable Bonds | 4 | Cactvs 3.4.6.11 |
These properties suggest moderate lipophilicity and membrane permeability, making the compound suitable for drug delivery systems .
Solubility and Stability
Applications in Pharmaceutical Research
Anticancer Activity
Pyrrole acetates are precursors to kinase inhibitors and apoptosis inducers. For example, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a related aldehyde, shows promising in vitro cytotoxicity against HepG2 cells (IC = 2.8 µM) . The ethyl acetate group in ethyl 1-methyl-1H-pyrrole-2-acetate may enhance bioavailability by modulating logP values.
Antimicrobial Derivatives
Structural modifications of the acetate sidechain have yielded compounds with:
-
Antibacterial Activity: MIC = 8 µg/mL against Staphylococcus aureus.
-
Antifungal Activity: 70% inhibition of Candida albicans at 50 µg/mL .
| Region | Inventory Status | Regulatory Body |
|---|---|---|
| EU | Listed (EC 244-644-2) | ECHA |
| USA | Not Listed | TSCA |
| China | Not Listed | IECSC |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume